5-Amino-2-(methylamino)pyridine-3-carboxylic acid
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Overview
Description
5-Amino-2-(methylamino)pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of research and industry. This compound is characterized by its unique structure, which includes an amino group, a methylamino group, and a carboxylic acid group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Amino-2-(methylamino)pyridine-3-carboxylic acid involves starting with 2-chloronicotinic acid. This compound is reacted with methylamine hydrochloride, potassium carbonate, and cuprous bromide in dimethylformamide (DMF) solvent at 100°C to produce 2-methylamino-3-pyridinecarboxylic acid. This intermediate is then reduced with lithium aluminium hydride to obtain the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(methylamino)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminium hydride is a typical reducing agent used in the synthesis of this compound.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-Amino-2-(methylamino)pyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(methylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylamino-3-pyridinecarboxylic acid: A closely related compound with similar functional groups.
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine ring structure and are used in various chemical and pharmaceutical applications.
Uniqueness
5-Amino-2-(methylamino)pyridine-3-carboxylic acid is unique due to the presence of both amino and methylamino groups, which provide distinct reactivity and potential for diverse applications. Its combination of functional groups allows for versatile chemical modifications and interactions in various research and industrial contexts.
Properties
Molecular Formula |
C7H9N3O2 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
5-amino-2-(methylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c1-9-6-5(7(11)12)2-4(8)3-10-6/h2-3H,8H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
DHRNXEUYRPSJBG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)N)C(=O)O |
Origin of Product |
United States |
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